n-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-n-phenylacetamide
Description
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide (CAS: 4497-73-8, molecular formula: C₁₈H₁₂ClNO₃, molecular weight: 325.75 g/mol) is a naphthoquinone-derived acetamide compound characterized by a chloro substituent at the 3-position of the naphthalene ring and a phenyl group attached to the acetamide nitrogen . The 1,4-dioxo-1,4-dihydronaphthalenyl core contributes to its planar, conjugated structure, which is critical for π–π stacking interactions and redox activity.
Properties
CAS No. |
4497-73-8 |
|---|---|
Molecular Formula |
C18H12ClNO3 |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C18H12ClNO3/c1-11(21)20(12-7-3-2-4-8-12)16-15(19)17(22)13-9-5-6-10-14(13)18(16)23/h2-10H,1H3 |
InChI Key |
JKGOZYRVAYGIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approaches
The foundational step in synthesizing N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide involves nucleophilic aromatic substitution (NAS) of 2,3-dichloro-1,4-naphthoquinone. The chlorine at position 2 is selectively replaced by nitrogen nucleophiles, such as aniline derivatives, under basic conditions.
Procedure :
2,3-Dichloro-1,4-naphthoquinone (1.0 equiv) is reacted with aniline (1.2 equiv) in ethanol or tetrahydrofuran (THF) at room temperature for 18–72 hours, using triethylamine (Et₃N) or potassium carbonate (K₂CO₃) as a base. This yields 3-chloro-2-(phenylamino)-1,4-naphthoquinone as a key intermediate (Scheme 1).
| Reaction Component | Conditions | Yield (%) | Source |
|---|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone + Aniline | EtOH, Et₃N, r.t., 24 h | 72–88 | |
| 2,3-Dichloro-1,4-naphthoquinone + 4-Aminophenyl sulfone | H₂O, reflux, 2 h | 88–96 |
The choice of solvent critically influences substitution efficiency. Aqueous systems promote greener synthesis but require extended reaction times, while polar aprotic solvents like THF enhance nucleophilicity.
Acylation of Amine Intermediates
The phenylamine intermediate undergoes acetylation to introduce the N-phenylacetamide group. Two primary methods dominate:
Method A: Acetic Anhydride in Concentrated H₂SO₄
3-Chloro-2-(phenylamino)-1,4-naphthoquinone (1.0 equiv) is treated with acetic anhydride (5.0 equiv) in concentrated sulfuric acid at 50°C for 1–2 hours. This protonates the amine, facilitating nucleophilic attack on the anhydride.
Method B: Phenylacetyl Chloride with BF₃·Et₂O
Alternatively, phenylacetyl chloride (1.5 equiv) reacts with the amine intermediate in toluene at 90°C for 7 hours, catalyzed by boron trifluoride diethyl etherate (BF₃·Et₂O). This Lewis acid activates the acyl chloride, enabling efficient amide bond formation (Scheme 2).
| Acylation Agent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Acetic anhydride | H₂SO₄ | 50°C | 50–90 |
| Phenylacetyl chloride | BF₃·Et₂O | 90°C | 65 |
Method A achieves higher yields but requires stringent control of acid concentration to avoid side reactions. Method B offers regioselectivity but necessitates inert conditions.
Reaction Mechanisms and Kinetics
The substitution proceeds via a two-step mechanism: (1) deprotonation of the amine nucleophile by Et₃N or K₂CO₃, and (2) attack on the electron-deficient C2 position of the naphthoquinone, displacing chloride. Density functional theory (DFT) studies suggest that the C2 chlorine is more labile due to resonance stabilization of the transition state.
Acylation follows a concerted mechanism where the Lewis acid (BF₃·Et₂O) coordinates to the acyl chloride’s carbonyl oxygen, enhancing electrophilicity. Kinetic studies reveal pseudo-first-order dependence on the amine intermediate, with activation energies of ~45 kJ/mol in toluene.
Optimization of Reaction Conditions
Solvent and Base Selection
Ethanol and THF are optimal for substitution, balancing nucleophile solubility and reaction rate. Polar aprotic solvents (e.g., DMF) accelerate reactions but complicate purification. Weak bases like K₂CO₃ minimize side reactions compared to stronger bases (e.g., NaOH).
Temperature and Catalysts
Elevated temperatures (90°C) improve acylation yields but risk quinone decomposition. BF₃·Et₂O outperforms H₂SO₄ in sterically hindered systems due to milder acidity.
Analytical Characterization
X-ray Crystallography : The crystal structure of 3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-amine (precursor to the target compound) confirms a planar naphthoquinone core with bond lengths of Cl1–C1 = 1.7117 Å and C9–O2 = 1.217 Å.
NMR Spectroscopy :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.15–7.50 (m, 4H, naphthyl), 7.35–7.20 (m, 5H, phenyl), 2.15 (s, 3H, CH₃).
- ¹³C NMR : δ 185.2 (C=O), 168.5 (N–C=O), 135.0–125.0 (aromatic carbons).
Applications and Derivatives
This compound serves as a precursor to anticancer agents, with derivatives showing IC₅₀ values of <10 μM against MCF-7 and A549 cell lines. Structural analogs with triazole or piperazine moieties exhibit enhanced solubility and target affinity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, the applications of "n-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-n-phenylacetamide" are not explicitly detailed. However, some information can be gathered regarding a related compound, N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-benzamide (NCDDNB), and other 1,4-naphthoquinone derivatives, which share structural similarities and have demonstrated biological activities .
NCDDNB and its Anti-Tumor Activities
NCDDNB, a 1,4-naphthoquinone derivative, has been evaluated for its in vitro effects on prostate cancer cell lines. The study investigated its impact on androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer cell lines, as well as a normal bone marrow cell line (HS-5) .
- Cytotoxicity: NCDDNB exhibited significant anti-tumor activities against CWR-22, PC-3, and DU-145 cells, with IC50 values of 2.5, 2.5, and 6.5 μM, respectively. It was less toxic to the normal bone marrow cell line HS-5, with an IC50 of 25 μM .
- Cell Cycle Regulation: NCDDNB induced G1-phase cell cycle arrest in PC-3, DU-145, and CWR-22 cells, but had no effect on the cell cycle progression of HS-5 bone marrow cells .
- Apoptosis: NCDDNB induced apoptosis in the androgen-independent PC-3 cells in a time-dependent manner, with the apoptotic apex at day 5 of treatment. Apoptosis in DU-145 and CWR-22 cells peaked at day 3 of treatment .
Mechanism of Action
The mechanism of action of N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide involves its interaction with cellular components, leading to cytotoxic effects. The compound induces apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . It targets specific molecular pathways, including the inhibition of DNA synthesis and the activation of apoptotic proteins .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on physicochemical properties, spectral characteristics, and functional group effects.
Structural Analogs in the Naphthoquinone-Acetamide Family
Table 1: Key Structural and Physical Properties
Key Observations :
- Chloro vs.
- N-Substituent Effects : Replacing the phenyl group with cyclohexyl (as in ) reduces aromatic interactions but increases steric bulk, which may affect solubility and crystallinity.
- Amino Acid Conjugates: Derivatives like the L-phenylalanine analog exhibit lower molecular symmetry and higher polarity due to the amino acid moiety, enhancing water solubility but reducing thermal stability.
Spectroscopic Comparison
Table 2: IR and NMR Spectral Data
Key Observations :
- The target compound’s IR spectrum aligns with quinone-based acetamides, showing strong C=O stretches near 1670–1680 cm⁻¹ .
- The absence of reported NMR data for the target compound highlights a gap in literature, though analogs suggest characteristic peaks for aryl protons (δ 7.2–8.4 ppm) and acetamide carbonyls (δ ~165 ppm) .
Biological Activity
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-n-phenylacetamide, also known as NCDDNB, is a compound derived from 1,4-naphthoquinone. This compound has garnered attention due to its potential anticancer properties, particularly against prostate cancer. This article reviews the biological activity of NCDDNB based on various studies, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
NCDDNB is characterized by the following molecular formula and weight:
- Molecular Formula : C17H14ClN2O3
- Molecular Weight : 311.71 g/mol
The synthesis of NCDDNB involves the reaction of 2-amino-3-chloro-1,4-naphthoquinone with benzoyl chloride under specific conditions to yield a yellow solid with significant pharmacological properties .
In Vitro Effects
Research has demonstrated that NCDDNB exhibits significant cytotoxic effects on various human prostate cancer cell lines. The study assessed its impact on both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) cell lines, alongside a normal bone marrow cell line (HS-5). The results indicated the following IC50 values:
| Cell Line | IC50 (μM) |
|---|---|
| CWR-22 | 2.5 |
| PC-3 | 2.5 |
| DU-145 | 6.5 |
| HS-5 | 25 |
These findings suggest that NCDDNB has a potent anticancer effect on prostate cancer cells while exhibiting lower toxicity towards normal cells .
The mechanism by which NCDDNB induces cytotoxicity involves the arrest of the cell cycle in the G1 phase and the promotion of apoptosis. Specifically, the compound showed a time-dependent increase in apoptosis in PC-3 cells, peaking at day five of treatment. Western blot analysis further confirmed the activation of apoptotic pathways .
Case Study 1: Prostate Cancer
In a controlled laboratory setting, researchers treated prostate cancer cell lines with varying concentrations of NCDDNB. The study found that treatment with 50 μM of NCDDNB led to significant reductions in cell viability over five days. The apoptosis was quantified using flow cytometry, revealing that approximately 70% of PC-3 cells underwent apoptosis after five days of exposure to the compound .
Case Study 2: Comparison with Other Compounds
A comparative study evaluated NCDDNB against other naphthoquinone derivatives. Results indicated that while several derivatives exhibited anticancer properties, NCDDNB demonstrated superior efficacy in inducing apoptosis and inhibiting cell proliferation in prostate cancer models .
Q & A
Q. What are the standard synthetic routes for N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide?
The compound is synthesized via copper-catalyzed 1,3-dipolar cycloaddition reactions. A typical procedure involves reacting propargyl ether derivatives (e.g., (prop-2-yn-1-yloxy)naphthalene) with azido-N-phenylacetamides in a tert-BuOH/H₂O (3:1) solvent system. Copper diacetate (10 mol%) is used as a catalyst, and reactions proceed at room temperature for 6–8 hours. Purification is achieved via recrystallization with ethanol .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm) and carbon backbone .
- X-ray crystallography : Resolves molecular geometry and confirms bond angles/distances (e.g., triclinic crystal system, P1 space group) .
Q. How are intermediates like 2-chloro-N-phenylacetamides synthesized?
Substituted 2-chloroacetamides are prepared by reacting chloroacetyl chloride with aniline derivatives in the presence of K₂CO₃. Reactions are monitored via TLC (hexane:ethyl acetate = 8:2), and products are purified using column chromatography .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?
Discrepancies (e.g., unexpected bond angles in NMR vs. X-ray) require cross-validation:
- DFT calculations : Compare experimental NMR shifts with computed values to identify conformational differences .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonding, π-stacking) that may distort solution-state NMR data .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula independently .
Q. What strategies optimize reaction yields in copper-catalyzed cycloadditions?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products. Mixed solvents (tert-BuOH/H₂O) balance solubility and selectivity .
- Catalyst loading : Reducing Cu(OAc)₂ to 5 mol% decreases metal contamination without sacrificing yield .
- Temperature control : Reactions at 0–5°C minimize dimerization byproducts observed in nitro-substituted derivatives .
Q. How does substituent variation on the phenyl ring influence reactivity?
- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity of the acetamide moiety, accelerating cycloaddition but requiring stringent pH control to avoid hydrolysis .
- Steric effects : Ortho-substituents reduce reaction efficiency by ~30% due to hindered access to the triazole-forming site .
- Data-driven design : Tabulate Hammett σ values against reaction rates to predict substituent effects (see Table 1).
Table 1 : Substituent Effects on Reaction Efficiency
| Substituent | σ Value | Yield (%) |
|---|---|---|
| -H | 0.00 | 85 |
| -NO₂ (para) | 1.27 | 72 |
| -Cl (ortho) | 0.23 | 55 |
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to enzymes (e.g., acetylcholinesterase) using AutoDock Vina. Focus on key residues (e.g., Trp286 for π-π stacking) .
- Pharmacokinetic modeling : Predict logP (2.8 ± 0.3) and BBB permeability using QikProp, highlighting potential CNS activity .
- pKa determination : Estimate protonation states at physiological pH (e.g., deprotonation at C=O groups) to guide solubility studies .
Q. How are byproducts characterized during synthesis?
- LC-MS : Identifies dimers or hydrolysis products (e.g., m/z 650.2 for dimeric species) .
- Crystallographic twinning analysis : Resolves overlapping diffraction patterns in impure samples using SHELXL .
- Kinetic profiling : Monitor reaction intermediates via time-resolved IR to isolate transient species .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
